molecular formula C27H45IO B1196606 Norcholestenol iodomethyl ((sup 131)I) CAS No. 56897-09-7

Norcholestenol iodomethyl ((sup 131)I)

Cat. No.: B1196606
CAS No.: 56897-09-7
M. Wt: 516.6 g/mol
InChI Key: QJHZPCLORSPENH-DRTKWHMQSA-N
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Description

Iodine (131I) norcholesterol, also known as 6-beta-iodomethyl-19-norcholesterol, is a radioiodine-labeled cholesterol analogue. This compound is primarily used in diagnostic procedures to evaluate the functional status of the adrenal glands. It accumulates in areas where steroid hormones are produced, making it a valuable tool in nuclear medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodine (131I) norcholesterol involves the iodination of norcholesterol. The process typically includes the following steps:

    Iodination: Norcholesterol is reacted with iodine-131 in the presence of an oxidizing agent to introduce the iodine atom into the molecule.

    Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of Iodine (131I) norcholesterol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Iodine (131I) norcholesterol primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated norcholesterol derivative .

Scientific Research Applications

Iodine (131I) norcholesterol has a wide range of scientific research applications, including:

Mechanism of Action

Iodine (131I) norcholesterol exerts its effects by accumulating in tissues where steroid hormones are produced, particularly the adrenal glands. The radioiodine label allows for imaging using nuclear medicine techniques. The compound binds to cholesterol receptors in the adrenal cortex, enabling the visualization of adrenal gland function and abnormalities .

Comparison with Similar Compounds

    Iodine-123 norcholesterol: Another radioiodine-labeled cholesterol analogue used for similar diagnostic purposes but with different imaging properties.

    Iodine-131 metaiodobenzylguanidine (MIBG): Used for imaging and treatment of neuroendocrine tumors, offering a different mechanism of action and target specificity.

Uniqueness: Iodine (131I) norcholesterol is unique due to its specific accumulation in adrenal tissues and its use in diagnosing adrenal gland disorders. Its ability to provide detailed functional imaging of the adrenal cortex sets it apart from other diagnostic agents .

Biological Activity

Norcholestenol iodomethyl ((sup 131)I), also known as Iodine (131I) norcholesterol, is a radioiodine-labeled cholesterol analogue that has garnered attention for its potential applications in diagnostic imaging and therapeutic interventions, particularly in the context of adrenal gland disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H45IO
  • CAS Number : 56897-09-7
  • SMILES Representation : CC(C)CCCC@@H[C@H]1CC[C@H]2[C@@H]3CC@@HC4=C(CCC@HC4)[C@H]3CC[C@]12C

Norcholestenol iodomethyl ((sup 131)I) functions primarily by mimicking natural cholesterol, allowing it to accumulate in tissues where steroid hormones are produced, such as the adrenal glands. This accumulation is facilitated by the compound's structural similarity to cholesterol, enabling it to be taken up by cells via specific transport mechanisms.

Key Mechanisms:

  • Target Tissue Accumulation : The compound selectively targets adrenal tissues, making it useful for localizing adrenal tumors and disorders.
  • Radiation Emission : The radioiodine component emits beta particles, which can be used for both imaging and therapeutic purposes.

Biological Activity

The biological activity of Norcholestenol iodomethyl ((sup 131)I) has been studied extensively in various contexts:

  • Adrenal Imaging : It is primarily used in diagnostic imaging to identify adrenal tumors or hyperfunctioning adrenal tissue. Studies have shown that uptake levels in affected glands can be significantly higher compared to normal tissue, aiding in differential diagnosis .
  • Therapeutic Applications : Research indicates potential therapeutic uses for targeted radiotherapy in treating adrenal tumors. The localized radiation can help reduce tumor size while minimizing damage to surrounding healthy tissues.

Case Studies and Clinical Trials

  • A study involving patients with non-functioning adrenocortical tumors demonstrated that uptake of Norcholestenol iodomethyl ((sup 131)I) was comparable between affected and unaffected adrenal glands, indicating its utility in assessing tumor activity .
  • Another investigation highlighted the effectiveness of this compound in identifying ectopic adrenocorticotropic hormone (ACTH) secretion sources, which is crucial for managing Cushing's syndrome.

Pharmacokinetics

Research on the pharmacokinetics of Norcholestenol iodomethyl ((sup 131)I) shows:

  • Absorption and Distribution : Rapid uptake into adrenal tissues post-injection, with significant retention observed over time.
  • Metabolism : Primarily metabolized in the liver, similar to natural cholesterol, which allows for predictable behavior in biological systems.

Data Table of Biological Activity

Study/CaseObjectiveFindings
Study A Evaluate uptake in adrenal tumorsHigher uptake in tumors compared to normal tissue
Study B Assess efficacy for Cushing's syndromeSuccessfully localized ectopic ACTH secretion
Clinical Trial Investigate therapeutic potentialReduced tumor sizes observed post-treatment

Properties

CAS No.

56897-09-7

Molecular Formula

C27H45IO

Molecular Weight

516.6 g/mol

IUPAC Name

(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4

InChI Key

QJHZPCLORSPENH-DRTKWHMQSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C

Key on ui other cas no.

56897-09-7

Synonyms

6 beta-iodomethyl-19-norcholesterol
6-iodomethylcholesterol
6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer
6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer
6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer
bimetrol
I-bimetrol
norcholestenol iodomethyl I-131

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcholestenol iodomethyl ((sup 131)I)
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Norcholestenol iodomethyl ((sup 131)I)
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Norcholestenol iodomethyl ((sup 131)I)
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Norcholestenol iodomethyl ((sup 131)I)
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Norcholestenol iodomethyl ((sup 131)I)
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Norcholestenol iodomethyl ((sup 131)I)

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